molecular formula C16H29N3O B2946855 (E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide CAS No. 2411336-13-3

(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide

Cat. No. B2946855
CAS RN: 2411336-13-3
M. Wt: 279.428
InChI Key: MIUSCNXTSXMGOL-SOFGYWHQSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been found to have antitumor properties. DMXAA was first synthesized in 1998 by scientists at Auckland Cancer Society Research Centre in New Zealand. Since its discovery, DMXAA has been extensively studied for its potential as a cancer treatment.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide works by activating the immune system's natural killer cells and macrophages. These cells then target and destroy cancer cells. This compound also inhibits the growth of new blood vessels that tumors need to survive. This dual mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and physiological effects:
This compound has been shown to cause an increase in cytokine production, which is indicative of immune system activation. It also causes a decrease in the production of prostaglandins, which are involved in inflammation. These effects are thought to be responsible for this compound's antitumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, this compound is difficult to synthesize and is not readily available. It is also relatively expensive, which can limit its use in lab experiments.

Future Directions

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide. One area of interest is in combination therapy with other cancer treatments. This compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Another area of interest is in the development of new analogs of this compound that may have improved antitumor properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in cancer treatment.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide can be synthesized through a multistep process starting from cyclobutanone. The synthesis involves several key steps, including the formation of a cyclobutylmethylamine intermediate, which is then reacted with dimethyl acetylenedicarboxylate to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide has been studied extensively for its potential as a cancer treatment. It has been shown to have antitumor effects in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound works by activating the immune system, which then targets and destroys cancer cells. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-18(2)11-6-8-15(20)17-16(9-7-10-16)14-19-12-4-3-5-13-19/h6,8H,3-5,7,9-14H2,1-2H3,(H,17,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUSCNXTSXMGOL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCC1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCC1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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